Product packaging for 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol(Cat. No.:CAS No. 175204-67-8)

4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol

Cat. No.: B070641
CAS No.: 175204-67-8
M. Wt: 152.15 g/mol
InChI Key: KZULJRIAAGBPGO-UHFFFAOYSA-N
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Description

4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol is a substituted 1,3,5-triazine derivative of significant interest in agricultural chemistry research, particularly in the development of novel herbicidal agents. This compound is structurally characterized by a cyclopropyl substituent and an amino-hydroxy tautomeric system, which is critical for its biological activity and interaction with target enzymes. Its primary research value lies in its function as a potent inhibitor of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B070641 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol CAS No. 175204-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-cyclopropyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3H,1-2H2,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULJRIAAGBPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381938
Record name 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10381938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-67-8
Record name 6-Amino-4-cyclopropyl-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Spectroscopic Characterization

Molecular Tautomerism and Isomerism Studies

The presence of amino and hydroxyl substituents on the triazine ring allows for the existence of several tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a hydrogen atom. For 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, the primary tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the triazine ring and the exocyclic amino group, leading to keto-enol and amine-imine forms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on related amino-hydroxy-1,3,5-triazine derivatives have shown that the relative stability of the tautomers is influenced by both the substituents and the surrounding medium (gas phase or solvent). researchgate.netnih.gov For this compound, several tautomeric forms can be proposed.

Computational studies on analogous triazine derivatives suggest that the keto-amino tautomer is generally the most stable form in the gas phase. researchgate.net The stability of different tautomers is a critical factor in determining the compound's chemical reactivity and biological activity. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the geometry of each tautomer and calculate their relative energies. researchgate.netnih.gov

Table 1: Postulated Tautomeric Forms of this compound

Tautomer Name Description
Keto-amino The hydroxyl group is in its keto form (C=O) and the amino group is in its amine form (-NH2).
Enol-amino The hydroxyl group is in its enol form (-OH) and the amino group is in its amine form (-NH2).
Keto-imino The hydroxyl group is in its keto form (C=O) and the amino group is in its imine form (=NH).

Note: This table is based on the general tautomeric possibilities for amino-hydroxy-1,3,5-triazines.

To obtain more accurate energetic properties, Møller–Plesset perturbation theory (MP2) is often used. MP2 is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. For other tautomeric systems, MP2 calculations have been used to refine the energy differences between tautomers calculated by DFT. researchgate.net These calculations can provide a more precise picture of the tautomeric equilibrium. The energetic landscape helps in understanding the likelihood of finding each tautomer under different conditions.

In studies of similar molecules, the energy differences between the most stable tautomer and other forms can range from a few to several kcal/mol, indicating that one tautomer is likely to be predominant at room temperature.

The location of hydrogen atoms in the different tautomers significantly influences the molecule's electronic properties, such as its dipole moment and polarizability. nih.govresearchgate.net Hydrogen bonding, both intramolecular and intermolecular, plays a crucial role in stabilizing certain tautomeric forms and crystal structures. researchgate.netnih.gov

The distribution of electron density and the bond orders within the triazine ring and its substituents are also affected by tautomerism. For instance, in the enol form, the C-O bond has more single-bond character, while in the keto form, it has more double-bond character. Similarly, the C-N bonds within the ring can have varying degrees of double-bond character depending on the tautomeric form, which affects the aromaticity of the triazine ring. acs.org These electronic variations are key to the molecule's reactivity and its interactions with other molecules. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. These techniques are powerful tools for identifying and characterizing chemical compounds.

For substituted s-triazines, characteristic vibrational modes include:

Triazine ring stretching vibrations: Typically observed in the 1200-1600 cm⁻¹ region. researchgate.net

Amino group scissoring and rocking modes: Found in the 1600-1650 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Hydroxyl group bending modes: Usually appear around 1400 cm⁻¹.

Cyclopropyl (B3062369) group C-H stretching and ring breathing modes.

The calculated spectra for each tautomer of this compound would be expected to show distinct differences, allowing for the experimental identification of the predominant tautomeric form.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Aminohydroxytriazine

Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H stretching 3400-3500
C-H stretching (cyclopropyl) 3000-3100
C=O stretching (keto form) 1680-1720
C=N stretching (ring) 1550-1650
C-N stretching (ring) 1350-1450

Note: This table presents typical frequency ranges for functional groups found in the target molecule and is based on general data for related compounds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances Raman signals of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. mdpi.commdpi.com SERS is particularly useful for detecting low concentrations of analytes. mdpi.com

For triazine derivatives, including many herbicides, SERS has been successfully applied for trace detection. researchgate.netnih.gov The SERS spectrum of this compound would depend on its orientation and binding to the metal surface. The interaction with the metal nanoparticles can also influence the tautomeric equilibrium. mdpi.com

Studies on similar triazine herbicides have shown that the molecules can adsorb onto silver nanoparticles via the nitrogen atoms of the triazine ring. researchgate.net The enhancement of specific vibrational modes in the SERS spectrum can provide information about the molecule's orientation on the nanoparticle surface. For example, an enhancement of the ring breathing modes might suggest that the triazine ring is oriented parallel to the surface.

Surface-Enhanced Raman Scattering (SERS) Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the triazine ring, reflecting its nucleophilic character. researchgate.net The electron density of the HOMO is where the molecule is most likely to donate electrons in a chemical reaction.

Conversely, the LUMO is anticipated to be distributed over the electron-deficient triazine ring, indicating its electrophilic nature. researchgate.net This is the region where the molecule is most likely to accept electrons. The presence of the cyclopropyl and hydroxyl groups will also influence the energy and distribution of these orbitals.

Table 2: Predicted FMO Characteristics

Molecular Orbital Predicted Localization Chemical Character
HOMO Primarily on the amino group and triazine ring Nucleophilic (electron-donating)

| LUMO | Primarily on the triazine ring | Electrophilic (electron-accepting) |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

This energy gap is also directly related to the electronic absorption properties of the molecule. The energy of the lowest electronic transition can be approximated by the HOMO-LUMO gap. Therefore, a smaller gap corresponds to a lower excitation energy and a longer wavelength of maximum absorption (λmax) in the UV-visible spectrum. Computational studies on similar triazine derivatives have demonstrated this correlation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) around the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for electrophilic attack.

The regions of positive potential (blue regions) are anticipated to be located around the hydrogen atoms of the amino group and the hydroxyl group. These sites are susceptible to nucleophilic attack. The cyclopropyl group is expected to be relatively neutral. The MEP map thus provides a clear visual representation of the molecule's reactive sites, complementing the insights gained from FMO analysis.

Synthetic Strategies and Chemical Transformations

Established Synthesis Pathways

The industrial synthesis of 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol is predominantly achieved through two main routes, starting from either cyanuric chloride or melamine (B1676169). Each pathway involves a series of controlled reactions to build the final molecular architecture.

Cyanuric Chloride and Cyclopropylamine Reactions

A foundational method for synthesizing cyromazine (B1669673) involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) ring. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise addition of different nucleophiles. nih.govnih.gov

The general process begins with cyanuric chloride dissolved in an organic solvent. herts.ac.uk The first substitution is typically performed at a low temperature (around 0°C) by reacting cyanuric chloride with cyclopropylamine. nih.govgoogle.com This step yields 2-cyclopropylamino-4,6-dichloro-s-triazine. This intermediate, however, is noted for its high toxicity and potential for sensitization. google.com

Subsequently, the remaining two chlorine atoms are replaced by amino groups through ammonolysis, which involves reacting the dichloro-intermediate with ammonia (B1221849), often in the form of aqueous ammonia (ammoniacal liquor). herts.ac.ukgoogle.comnih.gov This step is typically carried out at an elevated temperature to facilitate the substitution. herts.ac.uk The final product, cyromazine, is then isolated through processes like filtration, washing, and drying. herts.ac.uk Traditional synthesis processes following this route have reported total reaction times of 36-48 hours with yields around 54-70%. google.com

Table 1: Reaction Steps in Cyanuric Chloride Pathway

Step Reactants Key Intermediate Product
1 Cyanuric Chloride, Cyclopropylamine 2-cyclopropylamino-4,6-dichloro-s-triazine -
2 2-cyclopropylamino-4,6-dichloro-s-triazine, Ammonia - Cyromazine

Melamine as Starting Material and Subsequent Reactions

An alternative synthetic route utilizes melamine (2,4,6-triamino-1,3,5-triazine) as the starting material. This method is advantageous as it avoids the formation of the toxic intermediate 2-cyclopropylamino-4,6-dichloro-s-triazine. google.com The process involves a multi-step transformation of the melamine core.

The synthesis begins with the hydrolysis of melamine in an acidic aqueous solution (e.g., hydrochloric acid) under reflux for 6-8 hours to produce 4,6-diamino-2-hydroxy-1,3,5-triazine. google.com This intermediate is then subjected to a chlorination reaction, for example, using thionyl chloride in a solvent like toluene, which converts the hydroxyl group to a chlorine atom, yielding 4,6-diamino-2-chloro-1,3,5-triazine. google.com

Table 2: Example Yields from Melamine Pathway google.com

Example Run Starting Melamine (g) Final Cyromazine (g) Purity (%) Overall Yield (%)
1 20.02 24.47 99.42 92.11
2 20.06 23.47 99.43 88.39
3 20.02 23.71 99.31 89.15
4 20.02 23.96 99.35 90.25

Derivatization and Functionalization Studies

The functional groups on the cyromazine molecule offer sites for chemical modification to develop analytical tools.

Synthesis of Cyromazine Haptens for Immunoassay Development

The development of immunoassays for the detection of small molecules like cyromazine requires the synthesis of haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The synthesis is a critical first step in producing the antibodies necessary for an immunoassay. researchgate.net

While specific literature detailing the synthesis of cyromazine haptens is limited, the general strategy involves modifying the parent molecule or a precursor to introduce a spacer arm with a terminal functional group (e.g., a carboxylic acid). researchgate.netnih.gov This spacer arm is crucial for exposing the characteristic epitopes of the molecule to the immune system once conjugated to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). nih.govrsc.org

For triazine-based compounds like melamine, a close structural analog of cyromazine, haptens have been synthesized by reacting a chlorinated triazine precursor (like 2-chloro-4,6-diamino-1,3,5-triazine) with a molecule containing both an amino or thiol group and a carboxylic acid, such as 6-aminocaproic acid or 3-mercaptopropionic acid. nih.gov A similar approach could be applied to a cyromazine precursor to create a suitable hapten for antibody production. The structure of the hapten and the length of the spacer arm can significantly influence the sensitivity and specificity of the resulting immunoassay. researchgate.net

By-product and Impurity Formation in Synthetic Processes

The purity of the final cyromazine product is dependent on the control of the synthetic process and the potential for by-product formation. Regulatory bodies and quality control standards necessitate the identification and monitoring of related manufacturing impurities. fao.org

In the synthesis of technical grade cyromazine, mass balances are typically high (99.0-99.9%), with no unidentified impurities detected at levels greater than or equal to 1 g/kg. fao.org The Food and Agriculture Organization (FAO) of the United Nations has reviewed the manufacturing process and concluded that none of the impurities warranted a "relevant" designation in specifications. fao.org

However, discussions regarding the potential formation of certain impurities are still pertinent. For instance, regulatory assessments have called for consideration of the possible formation of nitrosamines. epa.gov Another compound of interest is melamine, which is not only a potential starting material but also a known metabolite of cyromazine in biological systems. nih.gov The presence of melamine as an impurity could arise from unreacted starting material in the melamine-based pathway or from side reactions. Analytical methods are in place to detect both cyromazine and potential impurities like melamine in various matrices. wikipedia.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, providing the necessary separation from parent compounds, other metabolites, and matrix interferences. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a versatile and widely used technique for the analysis of triazine herbicides and their metabolites due to its applicability to polar, non-volatile, and thermally labile compounds like this compound. The separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a common approach for the determination of triazine compounds. The triazine ring structure of this compound exhibits strong absorbance in the UV region, typically around 220-240 nm, allowing for sensitive detection. HPLC-DAD offers the additional advantage of providing spectral information, which aids in peak identification and purity assessment. While robust and cost-effective, HPLC-UV/DAD methods may sometimes lack the specificity required for complex matrices, necessitating thorough sample preparation to minimize interferences.

A study on the analysis of triazine herbicides in water samples demonstrated the utility of HPLC with diode-array detection, showcasing its ability to separate and quantify various triazines based on their characteristic UV spectra. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), represents the state-of-the-art for the trace-level analysis of pesticide residues, including this compound. This technique offers unparalleled sensitivity and selectivity. Electrospray ionization (ESI) is the most common ionization source used for this class of compounds, typically operating in positive ion mode.

In LC-MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification, even in complex samples like food and environmental extracts.

Table 1: Illustrative LC-MS/MS Parameters for Triazine Metabolite Analysis

Parameter Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
MRM Transition Precursor Ion (M+H)+ -> Product Ion

Note: Specific MRM transitions for this compound would need to be determined through standard infusion.

Research on the determination of cyromazine (B1669673) and its metabolite melamine (B1676169) in various food matrices has extensively utilized LC-MS/MS, highlighting its capability for sensitive and selective quantification. bohrium.comunina.it

Gas Chromatography (GC) with Mass Spectrometry (GC-MS/MS, GC-MSD)

Gas chromatography is another powerful separation technique, though its application to polar compounds like this compound often requires a derivatization step to increase volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the analyte can be effectively separated on a low-polarity capillary column and detected with high sensitivity and selectivity using a mass spectrometer. GC-MS in selected ion monitoring (SIM) mode or GC-MS/MS in MRM mode can be used for quantification. Although the derivatization step adds to the sample preparation time, GC-MS can offer excellent chromatographic resolution.

Studies have successfully established GC-MS methods for the determination of cyromazine and its metabolite melamine in animal-derived food, which involved a derivatization step to make the compounds amenable to GC analysis. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (<2 µm), which allows for separations at higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a high-throughput and highly sensitive method for the determination of this compound in various samples.

A method for determining cyromazine and melamine residues in celery and soil was developed using UPLC-MS/MS, demonstrating the technique's speed and accuracy for this class of compounds. researchgate.net

Table 2: Comparison of Chromatographic Techniques

Technique Advantages Disadvantages
HPLC-UV/DAD Cost-effective, robust, provides spectral data (DAD). Lower sensitivity and selectivity compared to MS.
LC-MS/MS High sensitivity and selectivity, suitable for polar and non-volatile compounds. Higher equipment cost and complexity.
GC-MS/MS High resolution, established libraries. Requires derivatization for polar compounds, which adds a step to sample prep.

| UPLC-MS/MS | Fast analysis, high resolution, increased sensitivity. | Higher operational pressure, higher equipment cost. |

Molecularly Imprinted Solid-Phase Extraction (MISPE) Coupled Techniques

To enhance the selectivity of the extraction and cleanup process prior to chromatographic analysis, Molecularly Imprinted Solid-Phase Extraction (MISPE) has emerged as a promising technique. Molecularly imprinted polymers (MIPs) are highly cross-linked polymers synthesized in the presence of a template molecule. This process creates specific recognition sites in the polymer matrix that are complementary in shape, size, and functionality to the template.

For the analysis of this compound, a MIP could be created using the analyte itself or a structurally similar compound as the template. This MISPE sorbent can then be used to selectively extract the target analyte from a complex sample matrix, significantly reducing interferences and improving the reliability of the subsequent chromatographic analysis (e.g., HPLC or UPLC).

Research has shown the successful application of MISPE for the selective extraction of cyromazine and its metabolites from complex matrices like milk and eggs, demonstrating the high affinity and selectivity of these polymers. bohrium.com

Electrophoretic Methods

Electrophoretic techniques, particularly capillary electrophoresis, offer high separation efficiency and short analysis times, making them suitable for the analysis of polar, ionizable compounds like triazine metabolites.

Capillary Zone Electrophoresis (CZE) with Diode Array Detection (DAD) has been successfully employed for the effective separation and sensitive detection of cyromazine and its primary metabolite, melamine. nih.gov Given the structural similarities, these methods are directly applicable to this compound. In a typical application, samples are extracted, centrifuged, and the supernatant is injected directly into the CE system. nih.gov The baseline separation of cyromazine and melamine has been achieved in under 12 minutes, demonstrating the technique's efficiency. nih.gov

Key to the method's success is the optimization of the running buffer and pH. For instance, a running buffer consisting of 80 mM sodium phosphate (B84403) at a pH of 2.5 has been shown to provide excellent separation. nih.gov The method demonstrates good linearity over a concentration range of 0.7 to 50 mg/L. nih.gov Furthermore, coupling CE with electrogenerated chemiluminescence (ECL) using gold nanoparticle-modified electrodes has been shown to enhance sensitivity, achieving detection limits as low as 0.5 ng/mL for cyromazine and 1.0 ng/mL for melamine. researchgate.net

Table 1: Capillary Electrophoresis Parameters for Triazine Metabolite Analysis

Parameter Optimized Condition Source
Technique Capillary Zone Electrophoresis - Diode Array Detection (CZE-DAD) nih.gov
Running Buffer 80 mM Sodium Phosphate nih.gov
pH 2.5 nih.gov
Separation Voltage 20 kV nih.gov
Detection Wavelength 214 nm nih.gov
Linearity Range 0.7 - 50 mg/L nih.gov
Limit of Quantification (LOQ) 0.38 - 0.42 mg/kg nih.gov

Spectrophotometric and Spectroscopic Detection Approaches

Spectroscopic methods are fundamental in the analytical workflow for this compound, providing both quantitative data and structural confirmation.

While specific fluorescence data for this compound is not extensively documented, fluorescence-based detection methods have been developed for its parent compound, cyromazine. A rapid biosensor based on fluorescence quenching has been reported for the detection of cyromazine in milk. researchgate.net This suggests that the triazine ring system, upon appropriate substitution or complexation, can be targeted by fluorescence techniques. The inherent sensitivity of fluorimetry makes it an attractive option for trace-level detection, although further research is needed to characterize the specific fluorescence properties of this compound.

UV-Vis spectrometry is a commonly used detection method for triazine compounds, typically coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). veterinarypaper.comnih.gov The 1,3,5-triazine (B166579) ring exhibits strong ultraviolet absorbance, allowing for sensitive quantification. For the analysis of cyromazine and its metabolites, detection is frequently performed at wavelengths of 214 nm or 230 nm. veterinarypaper.comnih.govnih.gov

In a method for determining cyromazine and melamine in soil, LC-UV detection at 214 nm achieved a limit of quantification (LOQ) of 10 ppb for both compounds. nih.gov Another HPLC method for poultry eggs utilized detection at both 214 nm and 230 nm. veterinarypaper.com The consistent use of these wavelengths across different matrices underscores their suitability for the quantification of triazine structures like this compound following chromatographic separation.

Table 2: UV-Vis Detection Parameters for Cyromazine and its Metabolites

Analytical Method Detection Wavelength (λmax) Limit of Quantification (LOQ) Matrix Source
HPLC-UV 214 nm / 230 nm 5.3 µg/kg (LOD) Eggs veterinarypaper.com
LC-UV 214 nm 10 ppb Soil nih.gov
HILIC-UV 214 nm Not specified Bacterial Culture nih.gov
CZE-DAD 214 nm 0.42 mg/kg Milk, Eggs nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" that is highly specific to a compound's structure, making it a powerful tool for the identification of metabolites. mdpi.comamericanpharmaceuticalreview.com

For compounds containing the 1,3,5-triazin-2-ol or the tautomeric 1,3,5-triazin-2(1H)-one structure, FTIR spectroscopy is particularly informative. Studies on structurally related 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones show a strong, characteristic absorption band for the amide-type carbonyl group (C=O) in the region of 1686–1707 cm⁻¹. researchgate.net The presence of N-H bonds in the amino group and the triazine ring would also give rise to distinct stretching and bending vibrations. The IR spectrum of the related compound 4,6-diamino-1,3,5-triazin-2-ol (ammeline) shows prominent peaks that can be used for structural comparison. nist.gov These techniques are invaluable for unambiguous identification and for studying intermolecular interactions. americanpharmaceuticalreview.com

Table 3: Characteristic IR Absorption Bands for Related Triazin-2-one Structures

Functional Group Wavenumber (cm⁻¹) Vibration Type Source
Amide C=O 1686 - 1707 Stretching researchgate.net
N-H ~3400 - 3200 Stretching researchgate.net
Triazine Ring ~1600 - 1400 Ring Vibrations researchgate.net

Immunochemical Methods

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and exceptional sensitivity for detecting specific analytes or classes of related compounds. An indirect competitive ELISA has been successfully developed for the simultaneous determination of cyromazine and melamine in animal tissues. researchgate.net

In this assay, a polyclonal antibody was produced by immunizing rabbits with a melamine-protein conjugate. researchgate.net This antibody demonstrated high specificity for melamine and, importantly, a significant cross-reactivity of 59% towards the parent compound, cyromazine. researchgate.net This level of cross-reactivity highlights the ability of the antibody to recognize the core triazine structure common to both the parent drug and its metabolite.

The principle relies on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The high sensitivity and the demonstrated cross-reactivity for related structures suggest that a similar immunoassay could be developed for the specific and rapid detection of this compound in various complex matrices.

Antibody-Based Immunoassays

Antibody-based immunoassays encompass a range of analytical techniques that use the specific binding affinity of antibodies for a target analyte. razi.ac.ir Beyond ELISA, other formats have been developed for the detection of triazine herbicides, offering different advantages in terms of sensitivity and application. nih.gov These assays are generally categorized into competitive and noncompetitive formats, with the competitive mode being suitable for small analytes like atrazine (B1667683) and its derivatives. razi.ac.ir

One such alternative is the liposome (B1194612) immune lysis assay (LILA). A homogeneous complement-mediated LILA was developed for atrazine, where the analyte competes for antibody binding, thereby inhibiting the complement-induced lysis of fluorophore-containing liposomes. nih.gov The amount of dye released is inversely proportional to the atrazine concentration. This method demonstrated significantly higher sensitivity compared to a traditional microplate ELISA using the same antibodies. nih.gov

A comparison of different immunoassay methodologies reveals variations in their analytical performance.

Immunoassay TypeTarget AnalyteDetection LimitIC50 ValueLinear Working Range
CI-ELISAGlyphosate (B1671968)7.6 µg/mL154 µg/mL10-1000 µg/mL
LILAAtrazine0.13 ng/mLNot ReportedNot Reported

This table compares the performance characteristics of a competitive indirect ELISA (CI-ELISA) for glyphosate nih.gov and a liposome immune lysis assay (LILA) for atrazine nih.gov, illustrating the range of sensitivities achievable with different immunoassay formats.

The development of these assays relies on the production of polyclonal or monoclonal antibodies that recognize the target triazine structure. nih.gov The choice of antibody and assay format dictates the sensitivity and specificity of the final method. nih.gov

Electrochemical Sensors

Electrochemical sensors represent a promising frontier for the environmental monitoring of pesticides, providing rapid, sensitive, and portable detection platforms. razi.ac.irmdpi.com These devices translate the chemical interaction between the analyte and a recognition element into a measurable electrical signal. For triazine herbicides, various types of electrochemical sensors have been explored, including enzymatic biosensors, immunosensors, and aptasensors. razi.ac.ir Novel materials, such as metallic oxide nanofibers and modified electrodes, are being investigated to enhance the sensitivity and selectivity of these sensors for atrazine and other triazines. nih.govresearchgate.net

Screen-printing technology offers a method for the mass production of low-cost, disposable, and miniaturized electrodes. lcms.czmmu.ac.uk These screen-printed electrodes (SPEs) can serve as a platform for various electrochemical sensors. mmu.ac.uk

An Ion-Selective Electrode (ISE) is a type of potentiometric sensor that measures the activity of a specific ion in a solution. lcms.cz Classical ISEs feature an ion-selective membrane that generates an electrical potential proportional to the concentration of the target ion. lcms.cz The use of screen-printing technology allows for the development of portable and miniaturized ISEs, which are ideal for on-site analysis without the need for complex sample pretreatment. lcms.czmdpi.comnih.gov

While traditional ISEs are designed for the detection of inorganic ions, the underlying screen-printing technology can be adapted to create biosensors for organic molecules like herbicides. lcms.czresearchgate.net An example is the development of a biosensor for triazine and phenylurea herbicides using Photosystem II (PSII) immobilized on the surface of a screen-printed electrode. researchgate.net These herbicides act by inhibiting the photosynthetic electron transport chain in PSII. The sensor measures the decrease in the electrochemical signal in the presence of the herbicide. The concentration at which 50% inhibition occurs (I50) is a key performance metric for such biosensors. researchgate.net

HerbicideTypeI50 Value (M)
DiuronPhenylurea7 x 10⁻⁸
SimazineTriazine2 x 10⁻⁷

This table shows the performance of a Photosystem II-based screen-printed biosensor for detecting different classes of herbicides. Data sourced from researchgate.net.

This approach demonstrates the versatility of screen-printed electrodes as a platform for developing advanced electrochemical sensors for complex organic analytes relevant to environmental monitoring. researchgate.net

Environmental Fate and Biotransformation Research

Degradation Pathways and Metabolites

Cyromazine (B1669673) undergoes several key transformations in the environment and in biological systems, leading to a range of metabolites. These pathways primarily involve dealkylation, hydroxylation, and sequential removal of amino groups, ultimately leading to the formation of cyanuric acid.

A primary degradation pathway for cyromazine in both plants and animals, as well as in soil, is N-dealkylation, which involves the cleavage of the cyclopropyl (B3062369) group to form melamine (B1676169). fao.org This process is a significant step in the metabolism of cyromazine. fao.org In animal metabolism, cyromazine is largely converted to melamine. fao.org Studies on soil have shown that melamine is often the major degradation product observed. fao.org For instance, in both moist and dry soils, melamine was identified as the principal metabolite. fao.org The bacterium Acinetobacter sp. ZX01, isolated from soil, has been shown to hydrolyze cyromazine to melamine, utilizing it as a carbon source. nih.gov

In animal systems, other metabolic pathways have been identified alongside dealkylation. Metabolism studies in rats revealed that in addition to melamine, smaller amounts of hydroxy-cyromazine and 1-methyl-cyromazine were found in urine. fao.org The formation of 1-methyl-cyromazine appears to be specific to ruminants, while hydroxylation has been specifically identified in goats. fao.org

Microbial degradation can proceed through a different pathway that retains the cyclopropyl group. Certain bacteria degrade cyromazine by sequentially removing its amino groups. The initial step is the formation of N-cyclopropylammeline. This metabolite has been detected in studies involving melamine-degrading bacteria such as Arthrobacter sp. and Nocardioides sp. nih.govnih.gov Further hydrolysis leads to the formation of N-cyclopropylammelide. This sequential degradation has been observed in studies with Mycobacterium sp. M15, which hydrolyzes cyromazine first to N-cyclopropylammeline and then to N-cyclopropylammelide.

Both of the major degradation pathways can ultimately lead to the formation of cyanuric acid. nih.gov When cyromazine is converted to melamine, the melamine can be further mineralized through a series of hydrolysis steps, forming ammeline, ammelide, and finally cyanuric acid. nih.gov In the alternative pathway, the cyclopropylamine group in N-cyclopropylammelide is hydrolyzed, also yielding cyanuric acid. ethz.ch Pseudomonas sp. has been noted to deaminate N-cyclopropylmelamine (cyromazine) to form cyanuric acid. ethz.ch

Microbial Biodegradation Studies

The biodegradation of cyromazine is a key factor in its environmental dissipation, and numerous studies have focused on identifying and characterizing the microorganisms capable of breaking down this compound.

Several bacterial strains from diverse genera have been identified for their ability to degrade cyromazine, often utilizing it as a source of carbon or nitrogen. These findings are crucial for developing potential bioremediation strategies for environments contaminated with cyromazine.

Identified bacterial strains include:

Mycobacterium sp. M15 : This highly efficient bacterium was isolated from a cowpea field and can use cyromazine as its sole carbon source.

Acinetobacter sp. ZX01 : Isolated from ginger cultivated soil, this strain degrades cyromazine and uses it as its sole carbon source for growth. nih.gov

Arthrobacter sp. : Strains such as Arthrobacter sp. MCO and Arthrobacter sp. CSP have been shown to degrade cyromazine when it is supplied as the sole nitrogen source. nih.govnih.gov Arthrobacter sp. MCO demonstrated particularly efficient degradation, completely breaking down 23 mg/L of cyromazine within seven days. nih.govnih.gov

Nocardioides sp. : The strain Nocardioides sp. ATD6 is another melamine-degrading bacterium capable of degrading cyromazine. nih.govnih.gov

Alicycliphilus sp. CY1 : While direct studies on Alicycliphilus sp. CY1 are not detailed, research has reported the degradation of cyromazine by a bacterium identified as Comamonadaceae bacterium CY1. nih.gov

Pseudomonas spp. : Various Pseudomonas species have been reported to degrade cyromazine. nih.govethz.ch

The table below summarizes the findings of key microbial biodegradation studies on cyromazine.

Bacterial StrainSource of IsolationDegradation ConditionKey Metabolites IdentifiedDegradation Efficiency
Mycobacterium sp. M15 Cowpea fieldSole carbon sourceN-Cyclopropylammeline, N-Cyclopropylammelide, Cyanuric acidComplete degradation of 0.5 mM within 24 hours
Acinetobacter sp. ZX01 Ginger cultivated soilSole carbon sourceMelamineMost of the initial concentration degraded in 60 hours
Arthrobacter sp. MCO Not SpecifiedSole nitrogen sourceN-CyclopropylammelineComplete degradation of 23 mg/L within 7 days nih.govnih.gov
Nocardioides sp. ATD6 Not SpecifiedSole nitrogen sourceN-CyclopropylammelineSignificant degradation of 23 mg/L within 10 days nih.gov
Comamonadaceae bacterium CY1 Not SpecifiedNot SpecifiedNot SpecifiedReported to degrade cyromazine nih.gov
Pseudomonas sp. A Not SpecifiedNot SpecifiedCyanuric acidReported to deaminate cyromazine to form cyanuric acid ethz.ch

Enzyme Characterization in Microbial Degradation

The microbial breakdown of s-triazine compounds, including the pathway that forms 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, has been a subject of detailed enzymatic study. Research on a mixed culture of two Pseudomonas species, designated strains A and D, has elucidated the initial steps of cyromazine degradation. nih.gov

Strain A was observed to initiate the degradation by deaminating the parent compound, cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine), in two distinct, separable enzymatic steps. nih.govd-nb.info The first reaction converts cyromazine into the intermediate this compound, which is identified in the literature as cyclopropylammeline. nih.govd-nb.info A subsequent enzymatic deamination converts cyclopropylammeline into cyclopropylammelide (6-cyclopropylamino-1,3,5-triazine-2,4(1H,3H)-dione). nih.gov

These enzymatic reactions are hydrolytic, ultimately yielding ammonium, cyclopropylamine, and cyanuric acid from the complete degradation of the parent compound. nih.gov While the specific enzymes from the Pseudomonas strain were separated and their activity characterized, they have not been assigned specific names in the cited research. nih.gov

Cyromazine as a Nitrogen Source for Microbial Growth

The biotransformation of cyromazine is significant not only for its degradation but also for its role in microbial nutrition. Multiple studies have demonstrated that certain soil bacteria can utilize cyromazine as a sole source of nitrogen, leading to population growth.

Three specific strains, Arthrobacter sp. MCO, Arthrobacter sp. CSP, and Nocardioides sp. ATD6, have been shown to effectively degrade cyromazine while using it as their only nitrogen source. nih.gov In liquid cultures, the density of all three bacterial strains increased concurrently with the degradation of cyromazine. nih.gov Similarly, Pseudomonas sp. (strain A) was found to grow with cyromazine as its sole and limiting nitrogen source. nih.gov This utilization highlights a key pathway for the natural attenuation of cyromazine in the environment, directly facilitating microbial proliferation.

Photodegradation and Hydrolysis Stability

The stability of this compound's parent compound, cyromazine, has been evaluated under various abiotic conditions, specifically hydrolysis and photodegradation.

Hydrolysis: Cyromazine demonstrates significant stability against hydrolysis. Studies have shown that it is resistant to hydrolysis at temperatures up to 70°C for 28 days across a wide pH range of 1 to 13. nih.govepa.gov

Photodegradation: In contrast to its hydrolytic stability, cyromazine is susceptible to photodegradation. selleckchem.com Exposure to light can break down the compound, leading to the formation of melamine (1,3,5-triazine-2,4,6-triamine). selleckchem.comresearchgate.net In field studies on vegetables where cyromazine was applied, melamine residues were detected, accounting for 14-36% of the total residues, confirming that photodegradation is a relevant transformation pathway under environmental conditions. researchgate.net The rate of this breakdown can be accelerated; one study reported a photolysis half-life of ten hours when a photosensitizer was present to simulate conditions in natural water ecosystems. epa.gov

Dissipation Kinetics in Environmental Compartments

The persistence of cyromazine, and consequently the formation and presence of its metabolite this compound, is determined by its dissipation kinetics in soil and plants. These kinetics are often described by a first-order model, with the dissipation half-life (DT50) being a key parameter.

In Plants: The dissipation of cyromazine from plants has been observed to follow first-order kinetics. researchgate.netoup.com In field studies on cowpea, the half-life was determined to be 7.76 days. researchgate.netoup.com On pasture grass, a more rapid dissipation was noted, with an average half-life of 3 days. epa.gov A broader analysis of multiple studies calculated a geometric mean half-life for cyromazine in plants of 4.83 days. dtu.dkacs.org In a closed-cycle hydroponic system, the half-life in the drainage solution was longer, ranging from 15.9 to 19.5 days. researchgate.net

In Soil: Cyromazine is significantly more persistent in soil. Field dissipation half-lives have been reported to range widely from 75 to 284 days, with a median value of 189 days. nih.gov Specific soil types and conditions influence this rate. For instance, the aerobic half-life was 107 days in sand and 142 days in a sandy loam soil. nih.gov When mixed with manure, which is a common application method, the persistence can be even greater. A study using a soil and chicken manure mixture under aerobic lab conditions found a half-life of 16 months. epa.gov Another study reported a half-life of one year in a loam soil-manure mixture under laboratory settings, which decreased to 12 weeks under field and greenhouse conditions. epa.gov

Dissipation Half-Life (DT50) of Cyromazine in Environmental Compartments
Environmental CompartmentMatrixHalf-Life (Days)ConditionsSource
PlantsCowpea7.76Field researchgate.netoup.com
PlantsPasture Grass3 (average)Field epa.gov
PlantsGeneral (Geometric Mean)4.83Field dtu.dkacs.org
PlantsHydroponic Drainage Solution15.9 - 19.5Closed-cycle System researchgate.net
SoilGeneral75 - 284Field nih.gov
SoilSand107Aerobic nih.gov
SoilSandy Loam142Aerobic nih.gov
SoilSoil/Manure Mix~487 (16 months)Aerobic, Laboratory epa.gov
SoilLoam Soil/Manure Mix~84 (12 weeks)Field/Greenhouse epa.gov

Spatial Distribution and Spatiotemporal Metabolism in Plant Tissues

Advanced analytical techniques like mass spectrometry imaging (MSI) have enabled the visualization of how cyromazine and its metabolites are distributed within plant tissues over time. researchgate.netoup.com Studies on cowpea provide a clear model for the permeation and migration of the compound following application.

Shortly after application (within 2 hours), cyromazine is found exclusively in the peel of the cowpea. oup.com After approximately 12 hours, it begins to permeate into the pulp tissue. oup.com The compound reaches the central part of the fruit within about two days, eventually becoming distributed throughout the entire tissue. researchgate.netoup.com

Interestingly, under field conditions, the distribution changes as dissipation occurs. After three days, there is almost no cyromazine residue left in the peel; instead, it becomes mainly concentrated in the pulp. oup.com This suggests that external environmental factors may cause a faster degradation of the pesticide on the fruit's epidermis, while the compound that has migrated internally persists longer within the pulp. oup.com

Mode of Action and Biological Research

Insect Growth Regulatory Mechanisms

The primary activity of cyromazine (B1669673) is the disruption of the insect life cycle, specifically targeting the transition from larval to adult stages. nih.gov This is achieved through a series of interferences with critical developmental processes.

Interference with Moulting and Pupation Processes

Cyromazine acts as a potent moulting disruptor. fao.orgresearchgate.net Its application leads to the failure of larvae to successfully moult into pupae or for pupae to emerge as adults. chemicalwarehouse.compomais.com Affected larvae may die during the moulting process or fail to pupate correctly. chemicalwarehouse.compomais.com Research on Drosophila melanogaster has shown that while lower toxic doses permit pupariation, they typically block further pupal development. nih.gov This interference ultimately prevents the emergence of the next generation of insects. pomais.com Lethal and sublethal exposure in Musca domestica (housefly) resulted in a prolonged duration of both larval and pupal stages. nih.gov

Effects on Larval and Pupal Cuticles

The compound has observable effects on the physical structure of the insect cuticle. wikipedia.orgselleckchem.comselleckchem.com In dipteran insects, treatment with cyromazine often results in the formation of abnormally elongated puparia. nih.gov This malformation is indicative of a failure in the normal contraction process that shapes the pupa. nih.gov Early hypotheses suggested that cyromazine might affect the sclerotization of the cuticle, which is the hardening and tanning process. researchgate.netselleckchem.comselleckchem.com Studies on Manduca sexta larvae indicated that treatment leads to a more rigid body wall cuticle, causing a buildup of internal pressure and subsequent rupture. researchgate.net

Absence of Chitin (B13524) Synthesis Inhibition

While some sources describe cyromazine as a chitin synthesis inhibitor, more detailed research indicates this is not its primary mode of action. pomais.comnih.govjournalijar.comresearchgate.net A specific study examining its biochemical effects concluded that cyromazine does not inhibit the synthesis of chitin or other cuticular proteins. nih.gov This distinguishes it from other insect growth regulators like benzoylphenyl ureas, which directly target the chitin synthesis pathway. nih.gov

Potential Interference with Chitin Deposition

Although direct synthesis of chitin molecules is not inhibited, evidence suggests that cyromazine may interfere with the correct deposition and organization of chitin within the cuticle. pomais.com The compound appears to alter the hormonal regulation necessary for proper chitin deposition, which prevents the formation of a viable pupal cuticle. pomais.com The production of chitin polymers with different properties is crucial for various physiological functions, and the specificity of chitin synthases underlies this process. plos.org Disruption in the regulation of these processes, rather than the synthesis itself, could explain the observed effects on the cuticle.

Impact on Ecdysone (B1671078) Signaling Pathway

A significant body of research points to the ecdysone signaling pathway as a key area affected by cyromazine. researchgate.netnih.gov Ecdysone is a crucial steroid hormone that regulates moulting and metamorphosis in insects. frontiersin.org Studies have demonstrated that cyromazine interferes with this pathway, disrupting the hormonal control of development. herts.ac.uk

Research on Drosophila melanogaster has provided substantial evidence for this mechanism.

Bioinformatic analysis revealed that the ecdysone signaling pathway was significantly influenced by cyromazine stress. frontiersin.orgfrontiersin.org

Treatment with cyromazine resulted in a significant decrease in the expression of ecdysone signaling-related genes and a marked reduction in the ecdysone hormone titer in both larval and adult ovaries. researchgate.netnih.gov

The detrimental effects of cyromazine could be partially reversed by the application of exogenous 20-hydroxyecdysone (B1671079) (20E), the active form of the hormone. frontiersin.orgfrontiersin.org This rescue experiment, where adding 20E to a cyromazine-containing diet restored germ cell numbers, strongly supports the hypothesis that cyromazine's effects are mediated through interference with ecdysone signaling. frontiersin.orgresearchgate.net

Table 1: Summary of Research on Cyromazine's Impact on the Ecdysone Signaling Pathway in Drosophila melanogaster
FindingObservationReference
Gene ExpressionSignificant decrease in the expression of key genes involved in the ecdysone signaling pathway. researchgate.netnih.gov
Hormone TiterMarkedly reduced (up to 90%) ecdysone hormone titer in cyromazine-treated adult ovaries. researchgate.netnih.gov
Rescue ExperimentApplication of exogenous 20-hydroxyecdysone (20E) significantly rescued germ cells from the effects of cyromazine. frontiersin.orgfrontiersin.org
Developmental ImpactExogenous 20E application reduced larval mortality caused by cyromazine and led to earlier adult emergence. researchgate.netfrontiersin.org

Cellular and Molecular Targets

Despite strong evidence linking its mode of action to the ecdysone pathway, the precise cellular and molecular target of cyromazine remains to be definitively identified. wikipedia.orgnih.gov Several potential targets have been investigated and subsequently ruled out.

Table 2: Investigation of Potential Molecular Targets for Cyromazine
Potential TargetFindingConclusionReference
Phenylalanine Hydroxylase (PAH)Cyromazine and its derivatives did not significantly affect PAH activity in vitro. It also did not change the amino acid profile of puparial cuticles in vivo.The study did not support the hypothesis that PAH is a target site for cyromazine. nih.gov
Dihydrofolate Reductase (DHFR)No significant inhibition of DHFR from either blowfly larvae or hen liver was observed.DHFR is not considered a primary target. nih.gov
Chitin Synthesis EnzymesStudies have shown that the synthesis of chitin and cuticular proteins is not directly inhibited.The primary mode of action is not direct inhibition of chitin synthesis. nih.gov

The current understanding is that cyromazine does not act as a cholinesterase inhibitor but rather affects the nervous system of immature insect stages, leading to the observed disruptions in development. epa.govmedchemexpress.com The interference with the ecdysone signaling pathway is the most well-supported mechanism, though the specific receptor or protein that cyromazine binds to within this cascade is still an open area of research. nih.govherts.ac.uk

Evaluation of Phenylalanine Hydroxylase (PAH) Activity

There is currently no direct scientific evidence evaluating the specific inhibitory or activating effect of 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol on Phenylalanine Hydroxylase (PAH) activity. PAH is a critical enzyme in the metabolism of phenylalanine, converting it to tyrosine. pharmaguideline.com Its activity is dependent on the cofactor tetrahydrobiopterin (BH4). nih.govresearchgate.netyoutube.com The synthesis and regeneration of BH4 are linked to dihydrofolate reductase (DHFR), an enzyme that is a known target of this compound. mdpi.commedscape.com While this presents a theoretical indirect link, no studies have been identified that specifically investigate a direct interaction between this compound and PAH. The regulation of PAH is complex, involving its substrate L-phenylalanine and the cofactor BH4, and various compounds can act as inhibitors. nih.govresearchgate.netnih.govacs.orgscbt.com

Assessment of Dihydrofolate Reductase (DHFR) Inhibition

The primary and well-established mode of action of this compound is the inhibition of the enzyme Dihydrofolate Reductase (DHFR). nih.govwikipedia.org This compound, also known as cycloguanil, is the active metabolite of the antimalarial drug proguanil. drugbank.comnih.gov DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. patsnap.commdpi.comwikipedia.org Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are necessary for DNA synthesis and cell multiplication. nih.govscbt.comnih.gov By inhibiting DHFR, this compound disrupts these vital cellular processes, leading to the arrest of cell growth and proliferation. nih.gov This inhibitory action is the basis of its therapeutic effects. rjpbr.com

Notably, studies have shown that this compound exhibits selectivity for the parasitic DHFR enzyme over the human counterpart, which is a key aspect of its clinical utility. nih.gov

Inhibitory Activity of this compound (Cycloguanil) on DHFR
Target EnzymeEffectMechanism
Dihydrofolate Reductase (DHFR)InhibitionBinds to the active site, preventing the reduction of dihydrofolate to tetrahydrofolate. patsnap.commdpi.com

Effects on Amino Acid Metabolism (e.g., alanine, glutamic acid, isoleucine, phenylalanine)

Impact on Sugar Metabolism and Flavonoid Synthesis Pathways

There is a lack of scientific literature describing the impact of this compound on sugar metabolism and flavonoid synthesis pathways in a human or mammalian physiological context. While some research exists on the effects of s-triazine compounds on carbohydrate metabolism and flavonoid biosynthesis in plants, this is in the context of their use as herbicides and is not directly applicable. researchgate.netnih.gov No studies were identified that investigated the effects of this compound on glucose utilization or the intricate pathways of flavonoid synthesis in animal models or human cells.

Resistance Mechanisms and Management Strategies

Detection and Characterization of Resistance in Target Organisms

The emergence of resistance to cyromazine (B1669673) in pests like the house fly (Musca domestica) and the Australian sheep blowfly (Lucilia cuprina) has prompted the development of specific detection and characterization methodologies.

Detection Methods: Laboratory bioassays are the primary method for detecting cyromazine resistance. These assays typically involve comparing the susceptibility of field-collected pest populations to a known susceptible laboratory strain. One common method is a larvicide bioassay where second-stage larvae are exposed to various concentrations of cyromazine incorporated into a larval medium. thepharmajournal.com Researchers then record data on larval mortality, the formation of abnormal pupae, and the rate of adult fly emergence to determine resistance levels. thepharmajournal.com Another approach involves placing neonate larvae onto a medium, such as homogenized bovine liver, that contains varying concentrations of the insecticide. nih.gov The ability of the larvae to pupate and complete their development is then recorded to assess resistance. nih.gov For instance, the phenotypic frequency of resistance in a L. cuprina population was estimated based on the larvae's ability to complete development on a liver homogenate containing 1 mg/kg of cyromazine. nih.gov

Characterization of Resistance: Once detected, resistance is characterized to understand its genetic and biochemical basis. Studies on L. cuprina have shown that resistance to cyromazine can be incompletely dominant, which gives resistant larvae a survival advantage over a narrow range of insecticide concentrations. nih.gov A significant characteristic of cyromazine resistance is its potential for cross-resistance with other insect growth regulators (IGRs). Low-level cross-resistance to dicyclanil, another triazine derivative, has been confirmed in cyromazine-resistant populations of L. cuprina. nih.govavenge.com.au In some cases, resistance has been found to be unstable. When a cyromazine-selected strain of house flies was reared for generations without exposure to the chemical, the resistance ratio declined significantly, suggesting that susceptibility can be restored if the selection pressure is removed. researchgate.net

**Table 1: Bioassay Results for Cyromazine Resistance in *Musca domestica***

Concentration (%) Larval Mortality Abnormal Pupae Adult Emergence
0.025 100% Inhibition Not Applicable 0%
0.05 100% Inhibition Not Applicable 0%
0.1 100% Inhibition Not Applicable 0%
0.2 100% Inhibition Not Applicable 0%
0.25 100% Inhibition Not Applicable 0%

Data derived from a study on housefly populations in poultry farms, indicating a high level of susceptibility or effective inhibition at the tested concentrations in that specific trial. thepharmajournal.com

Strategies for Mitigating Resistance Development

To preserve the effectiveness of cyromazine, structured resistance management strategies are essential. These strategies aim to minimize the selection pressure that leads to resistance. croplife.org.au

A primary strategy is the rotational use of insecticides. Because cyromazine belongs to the Insecticide Resistance Action Committee (IRAC) Group 17, it does not share cross-resistance with organophosphates or pyrethroids. pomais.com This makes it a valuable tool for rotation programs in areas where resistance to other chemical classes is present. pomais.comnih.gov Research indicates a lack of cross-resistance between cyromazine and other IGRs like pyriproxyfen, diflubenzuron, or methoxyfenozide, suggesting these could be effective rotation partners. researchgate.net The total exposure period of any single mode of action should not exceed 50% of the crop cycle to be effective. croplife.org.au

Integrated Pest Management (IPM) is a cornerstone of sustainable resistance management, combining multiple control tactics to reduce reliance on any single chemical. croplife.org.aupomais.com For cyromazine-resistant house flies in poultry facilities, an IPM approach has proven to be the most effective and economical solution. researchgate.netunl.edu

A successful IPM program may include:

Cultural Controls: Applying lime to manure helps to dry it, reducing larval breeding sites and adult oviposition locations. unl.edu Proper management of manure moisture by minimizing water leaks and ensuring good ventilation is also crucial. unl.edu

Biological Controls: The introduction of natural enemies, such as the pupal parasitoids Spalangia endius and Muscidifurax raptor, can significantly increase parasitism levels and reduce fly populations. researchgate.netunl.edu

Judicious Chemical Use: Instead of broad application, chemical control is localized. Early topical application of a higher concentration cyromazine product to larval hotspots can be effective when combined with other methods. unl.edu

In the context of sheep farming, IPM strategies to reduce reliance on insecticides for blowfly control include breeding flystrike-resistant sheep, appropriately timed shearing and crutching, and proper tail docking. avenge.com.au

Table 2: Comparison of Control Strategies for Cyromazine-Resistant House Flies

Strategy Key Components Fly Population Reduction Time to Tolerance Level Relative Cost
Chemical Only Cyromazine 1% feed-through Reduced to ~40/grid - 2.5x
Chemical + Cultural Topical Cyromazine 50%, Lime More rapid than chemical only - 3.5x
IPM (Chemical + Cultural + Biological) Topical Cyromazine 50%, Lime, Parasitic Wasps Reduced to tolerance levels 4 weeks 1x

Data adapted from a study on caged-layer poultry farms. unl.edu

Evaluating the efficacy of cyromazine relative to other IGRs provides critical data for selecting rotation partners and managing resistance. Laboratory studies have consistently shown cyromazine to be a highly potent larvicide.

In a comparative study against the house fly, cyromazine was found to be significantly more toxic to larvae than the benzoylurea IGR triflumuron. cabidigitallibrary.org At the LC50 (lethal concentration required to kill 50% of the population) and LC90 levels, cyromazine was 2.57-fold and 6.10-fold more effective, respectively, than triflumuron against one strain. cabidigitallibrary.org Another analysis found that the LC50 value for cyromazine against third-instar M. domestica larvae (0.14 µg/g) was considerably lower than that of other IGRs, including pyriproxyfen (0.47 µg/g), diflubenzuron (0.68 µg/g), and methoxyfenozide (0.51 µg/g), indicating its higher toxicity. nih.gov

However, in some contexts, other products may show higher efficacy. A study on a Malaysian poultry farm found that a combination product containing chlorpyrifos and cypermethrin was more effective than cyromazine, exhibiting a significantly lower LC50 value. nih.govresearchgate.net Despite this, the target house fly population in that study remained susceptible to cyromazine. nih.govresearchgate.net Such studies are vital for making informed decisions in pest management programs, especially when resistance is a concern.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Molecular Features Governing Biological Activity

The biological activity of triazine derivatives is largely dictated by the nature and position of substituents on the triazine ring. For 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, the key molecular features influencing its activity are the amino group at position 4, the cyclopropyl (B3062369) group at position 6, and the hydroxyl group at position 2.

The 1,3,5-Triazine (B166579) Core: This heterocyclic scaffold is fundamental to the biological activity of many herbicides and other bioactive molecules. The nitrogen atoms in the ring are electron-withdrawing, which influences the electronic properties of the substituents and their interactions with biological targets. nih.gov

Amino Group (-NH₂): The amino group at the C4 position is a common feature in many biologically active triazines. It can participate in hydrogen bonding, a critical interaction for binding to target proteins. For instance, in triazine herbicides that target the D1 protein in photosystem II, the amino group forms hydrogen bonds with the protein backbone. nih.gov

Cyclopropyl Group: The presence of a cyclopropyl ring at the C6 position is significant. This small, strained ring system can influence the compound's conformation and lipophilicity. In some contexts, cycloamino substituents on the triazine ring have been shown to strongly affect the antiproliferative effectiveness of the compound. nih.gov The lipophilicity of the substituent at this position can impact the molecule's ability to cross biological membranes and reach its target site.

Hydroxyl Group (-OH): The hydroxyl group at the C2 position, resulting in the "-ol" suffix, suggests that the compound exists in its keto-enol tautomeric form, likely as 4-amino-6-cyclopropyl-1,3,5-triazin-2(1H)-one. This group can also participate in hydrogen bonding and influences the compound's water solubility and metabolic pathways. The discovery of 4,6-diamino-1,3,5-triazin-2-ol compounds as HIV-1 non-nucleoside reverse transcriptase inhibitors highlights the importance of this structural motif for biological activity. nih.gov

SAR studies on other triazine derivatives have consistently shown that modifications to the substituents at positions 2, 4, and 6 can dramatically alter biological activity, including herbicidal potency and selectivity. nih.govnih.gov

Table 1: Influence of Key Molecular Features on Biological Activity

Molecular Feature Position Potential Contribution to Biological Activity
1,3,5-Triazine Ring Core Scaffold for substituent attachment; influences electronic properties.
Amino Group 4 Hydrogen bonding with target proteins.
Cyclopropyl Group 6 Influences conformation, lipophilicity, and membrane transport.

Correlation with Environmental Persistence and Degradation

The persistence of s-triazines in the environment is influenced by factors such as their susceptibility to chemical hydrolysis and microbial degradation. unl.edumdpi.comnih.gov The substituents on the triazine ring play a crucial role in determining the rates of these degradation processes.

Chemical Hydrolysis: The hydroxyl group at the C2 position of this compound suggests it is a product of hydrolysis of a precursor, likely a 2-chloro-triazine. Hydrolysis is a major degradation pathway for many triazine herbicides. mdpi.com The rate of hydrolysis is dependent on soil pH and the nature of the other ring substituents. unl.edu

Microbial Degradation: Microbial breakdown is a significant route for the dissipation of triazine herbicides in soil. mdpi.comnih.gov The degradation often proceeds through N-dealkylation of the amino groups and hydroxylation of the ring. mdpi.com The cyclopropyl group in this compound may influence its susceptibility to microbial enzymes. The genes responsible for s-triazine mineralization, such as the atz gene cluster, have been identified in various bacteria. nih.govnih.gov These enzymes catalyze the sequential hydrolysis of the substituents from the triazine ring, ultimately leading to the mineralization of the ring to ammonia (B1221849) and carbon dioxide. nih.gov

Computational Approaches to SAR/QSAR Modeling

Computational modeling is an indispensable tool in modern drug discovery and environmental science for predicting the properties of chemical compounds. mdpi.com For this compound, various computational approaches can be employed to develop SAR and QSAR models. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity or environmental fate. nih.gov

Descriptor Calculation: The first step in QSAR modeling involves the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). jocpr.com

Model Development: Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build the QSAR model. nih.govpreprints.org For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D model of the molecule and correlate its steric and electrostatic fields with its biological activity. rsc.orgekb.eg Such models have been successfully applied to predict the antileukemic activity of other 1,3,5-triazine derivatives. nih.govrsc.org

Model Validation: The predictive power of the developed QSAR model is then rigorously validated using various statistical techniques to ensure its reliability for predicting the properties of new, untested compounds. nih.gov

For this compound, QSAR models could be developed to predict its herbicidal activity, toxicity, or its rate of degradation in the environment based on its calculated molecular descriptors.

Table 2: Common Computational Approaches in SAR/QSAR Modeling

Computational Method Description Application to this compound
Molecular Descriptors Numerical representation of molecular properties. Quantify electronic, steric, and hydrophobic features.
Multiple Linear Regression (MLR) Statistical method to model the relationship between a dependent variable and one or more independent variables. Develop simple QSAR models for activity or persistence.
Comparative Molecular Field Analysis (CoMFA) 3D-QSAR method that correlates steric and electrostatic fields with biological activity. Predict binding affinity to a target protein.

| Machine Learning | Algorithms that can learn from data to make predictions. | Develop complex and highly predictive QSAR models. preprints.org |

Cross-Reactivity Studies in Immunoassays and SAR

Immunoassays are widely used for the detection of triazine herbicides in environmental and biological samples. A key aspect of immunoassay performance is specificity, which is influenced by the cross-reactivity of the antibodies with structurally related compounds. SAR principles are also applicable to understanding and predicting this cross-reactivity.

The extent to which an antibody raised against a specific triazine (the immunizing hapten) recognizes other triazines is determined by the structural similarities between the target analyte and the cross-reacting compounds. The substituents on the triazine ring are the primary determinants of antibody recognition.

For this compound, its cross-reactivity in an immunoassay designed for another triazine, such as atrazine (B1667683), would depend on the specificities of the antibodies used. Generally, antibodies are most sensitive to the hapten used for their production. Structural differences, such as the presence of a cyclopropyl group instead of an isopropyl group, or a hydroxyl group instead of a chlorine atom, would likely lead to reduced cross-reactivity.

QSAR models have been developed to predict the cross-reactivity of triazine herbicides in immunoassays. These models use molecular descriptors to quantify the structural features of the triazines and correlate them with their experimentally determined cross-reactivities. Such models can be valuable tools for predicting the potential interference of this compound in immunoassays for other triazines and for designing more specific antibodies.

Advanced Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the intricate details of molecular motion and intermolecular interactions. For 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, MD simulations could be employed to understand its structural flexibility, conformational changes, and interactions with solvent molecules or biological targets.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and its trajectory would be calculated over a specific time period. Analysis of this trajectory would provide information on various dynamic properties. For instance, the stability of the intramolecular hydrogen bonds and the rotational freedom of the cyclopropyl (B3062369) and amino groups could be assessed. Furthermore, simulations under different temperatures and pressures could elucidate the compound's behavior under various conditions.

Charge Distribution and Natural Charges Analysis

The distribution of electron density within a molecule is fundamental to its chemical reactivity and physical properties. Techniques such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, providing a quantitative picture of the charge distribution.

Natural charges are derived from the NBO analysis, which considers the delocalization of electron density between orbitals. For this compound, this analysis would likely reveal a significant polarization of the triazine ring due to the presence of electronegative nitrogen atoms and the electron-donating amino group. The oxygen atom of the hydroxyl group is expected to carry a substantial negative charge, while the hydrogen atoms of the amino and hydroxyl groups would be positively charged. The cyclopropyl group, being an alkyl substituent, would have a more neutral charge distribution. Understanding these charge distributions is crucial for predicting the molecule's electrostatic interactions and reactivity.

A hypothetical table of calculated natural charges for key atoms in this compound is presented below.

AtomHypothetical Natural Charge (e)
O (hydroxyl)-0.75
N (amino)-0.90
C (triazine)+0.50 to +0.60
N (triazine)-0.40 to -0.50
C (cyclopropyl)-0.20 to -0.30

Vibrational Mode Analysis

Vibrational mode analysis, often performed in conjunction with quantum chemical calculations, predicts the frequencies and intensities of the vibrational modes of a molecule. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, the C=N stretching modes of the triazine ring, and the various vibrations of the cyclopropyl group. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands can be made, confirming the molecular structure and providing insights into the bonding environment.

Below is a table of hypothetical calculated and experimental vibrational frequencies for key functional groups.

Vibrational ModeHypothetical Calculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H Stretch34503400
N-H Asymmetric Stretch33503320
N-H Symmetric Stretch32503230
C=N Stretch (Triazine)16501630
C-N Stretch14001380
Cyclopropyl C-H Stretch30503030

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers methods to predict various spectroscopic signatures beyond vibrational spectra, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

Similarly, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in NMR spectroscopy. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predictions are highly valuable for the structural elucidation of new compounds and for assigning the signals in experimental NMR spectra. For this compound, theoretical NMR predictions would help to unambiguously assign the resonances for the protons and carbons of the triazine ring, the cyclopropyl group, and the amino group.

A hypothetical comparison of theoretical and experimental ¹H NMR chemical shifts is provided below.

ProtonHypothetical Calculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
NH₂5.505.45
OH10.2010.15
CH (cyclopropyl)1.501.48
CH₂ (cyclopropyl)0.800.78

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves introducing the cyclopropyl group via nucleophilic substitution or cyclopropanation reactions. A general approach includes:

  • Reacting 4-amino-1,3,5-triazin-2-ol derivatives with cyclopropyl precursors (e.g., cyclopropylboronic acids or halides) under palladium-catalyzed cross-coupling conditions .
  • Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid for acid-mediated reactions) to enhance yield .
  • Purification via recrystallization or column chromatography using silica gel and polar solvents (e.g., methanol/chloroform mixtures) .

Key Reaction Parameters

ParameterTypical RangeReference
Temperature80–120°C (reflux conditions)
CatalystGlacial acetic acid (5–10 drops)
Reaction Time4–12 hours

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and triazine ring carbons (δ 150–170 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 169.08) .

Q. How is this compound applied as a building block in heterocyclic chemistry?

Methodological Answer: The compound serves as a precursor for functionalized triazines:

  • Nucleophilic Substitution : React with alkyl halides or aryl boronic acids to introduce substituents at the amino or hydroxyl positions .
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu2+^{2+} or Fe3+^{3+}) to study catalytic properties .
  • Polymer Synthesis : Incorporate into polymers via condensation reactions to enhance thermal stability or hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., MIC values) for derivatives of this compound?

Methodological Answer:

  • Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth) to minimize variability .
  • Dose-Response Analysis : Perform MIC assays in triplicate with serial dilutions (0.5–128 µg/mL) and statistical validation (e.g., ANOVA) .
  • Structural Confirmation : Ensure derivative purity (>95% via HPLC) to rule out impurities affecting activity .

Example MIC Data for Analogues

Derivative SubstituentMIC (E. coli)Reference
Chloro (4-Amino-6-Cl)8 µg/mL
Cyclopropyl16 µg/mLInferred

Q. What experimental designs are critical for assessing the environmental degradation pathways of this compound in aquatic systems?

Methodological Answer:

  • Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect intermediates (e.g., 6-hydroxy-1,3,5-triazin-2-ol) .
  • Half-Life Calculation : Apply pseudo-first-order kinetics models to estimate persistence under varying pH and temperature .

Q. How can computational tools elucidate the structure-activity relationship (SAR) of this compound in herbicidal applications?

Methodological Answer:

  • Molecular Docking : Simulate binding to target enzymes (e.g., acetolactate synthase) using software like AutoDock Vina .
  • QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with herbicidal efficacy using multivariate regression .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices) .

Q. What protocols ensure reliable use of this compound as an internal standard in analytical chemistry?

Methodological Answer:

  • Calibration Curves : Prepare 5–7 concentration levels (0.1–100 µg/mL) in matrix-matched solvents .
  • Ion Suppression Tests : Evaluate matrix effects via post-column infusion in LC-MS systems .
  • Stability Studies : Assess short-term (24-hour) and long-term (-20°C storage) stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.